25iP-NBOMe (hydrochloride)
Description
Properties
Molecular Formula |
C21H29NO3 · HCl |
|---|---|
Molecular Weight |
379.9 |
InChI |
InChI=1S/C21H29NO3.ClH/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H |
InChI Key |
MPKOBMNKXXJHBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(CCNCC2=C(OC)C=CC=C2)C=C(OC)C(C(C)C)=C1.Cl |
Synonyms |
2-(4-isopropyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine, monohydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationship Sar Investigations
Established Synthetic Pathways for N-Benzylphenethylamines
The synthesis of N-benzylphenethylamines, including 25iP-NBOMe, predominantly relies on well-established chemical reactions.
A primary and widely used method for synthesizing NBOMe compounds is reductive alkylation. ljmu.ac.uksci-hub.se This process typically involves the reaction of a primary amine, which in the case of the NBOMe series is a corresponding 2C-phenethylamine derivative, with a substituted benzaldehyde (B42025). ljmu.ac.uknih.gov The initial reaction forms an imine intermediate, which is then reduced to the final N-benzylphenethylamine product. ljmu.ac.uk A common reducing agent employed in this second step is sodium borohydride (B1222165) (NaBH₄). ljmu.ac.uknih.gov More recent methodologies have also explored the use of carboxylic acids as alkylating agents in the presence of a hydrogen source like ammonia (B1221849) borane. rsc.org
The synthesis of 25iP-NBOMe and its analogs starts with specific precursor compounds. The phenethylamine (B48288) backbone of the NBOMe series is derived from the corresponding 2C-X compound. j-initiative.orgnih.gov For instance, the synthesis of 25I-NBOMe utilizes 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) as the starting material. drugsandalcohol.ieeuropeanreview.org This precursor is then reacted with 2-methoxybenzaldehyde (B41997) through reductive amination to yield the final product. ljmu.ac.uk The synthesis of various NBOMe analogs follows a similar principle, utilizing different 2C-X precursors and substituted benzaldehydes to achieve the desired structural variations. researchgate.netnih.gov
Structural Modifications and Analogues within the NBOMe Series
The NBOMe series is extensive, with numerous analogs created through systematic structural modifications at different positions of the molecule. ojp.gov These modifications have been instrumental in elucidating the structure-activity relationships of this class of compounds.
The phenethylamine portion of the NBOMe molecule offers several sites for modification. The "25" in the nomenclature refers to the 2,5-dimethoxy substitution pattern on the phenyl ring, a common feature in this series. j-initiative.orgnih.gov The substituent at the 4-position of this ring is a key point of variation. nih.gov For example, in 25I-NBOMe, this position is occupied by an iodine atom, while in 25B-NBOMe and 25C-NBOMe, it is a bromine and chlorine atom, respectively. tusnovics.pl
The compound 25iP-NBOMe is distinguished by an isopropyl group at this 4-position. europa.euies.gov.pl Studies have shown that the nature of this substituent significantly influences the compound's activity. While increasing the size of an alkyl side chain from methyl (in 25D-NBOMe) to ethyl (in 25E-NBOMe) can increase activity at certain receptors, larger or bulkier groups like the isopropyl in 25iP-NBOMe may lead to a decrease in activity at some targets, such as the µ-opioid receptor. researchgate.netresearchgate.net
The N-benzyl portion of the NBOMe molecule is another critical area for structural modification. The "NBOMe" designation itself points to the N-(2-methoxybenzyl) group. ljmu.ac.uk The position of the methoxy (B1213986) group on the benzyl (B1604629) ring has been shown to be important, with the ortho-position generally leading to higher affinity for the 5-HT₂A receptor compared to meta or para positions. nih.gov
Researchers have explored various substitutions on the N-benzyl ring. For instance, replacing the methoxy group with a hydroxyl group (NBOH series) or other substituents can alter the compound's pharmacological profile. researchgate.net The presence of hydrogen bond acceptors, like the methoxy or hydroxyl group, in the ortho or meta position of the N-benzyl ring is associated with potent 5-HT₂A receptor affinity. researchgate.net
Structure-Activity Relationships (SAR) Related to Receptor Binding and Functional Activity
The extensive synthesis of NBOMe analogs has provided a wealth of data for understanding their structure-activity relationships, particularly concerning their interaction with serotonin (B10506) receptors.
The addition of the N-benzyl group to the 2C phenethylamine core structure is a key factor in the high potency of the NBOMe series. europeanreview.org This substitution significantly increases the affinity for the 5-HT₂A receptor. nih.goveuropeanreview.org For example, the addition of an N-(2-methoxy)benzyl group to 2C-H increases its 5-HT₂A receptor affinity 190-fold. europeanreview.org
The substituent at the 4-position of the phenethylamine ring also plays a crucial role. Halogen substitutions (I, Br, Cl) are common, and their size can influence activity at various receptors. researchgate.netresearchgate.net For instance, at the µ-opioid receptor, activity increases with the size of the halogen atom (I > Br > Cl). researchgate.netresearchgate.net Alkyl substitutions at this position also modulate activity, though as noted with 25iP-NBOMe, larger groups may not always lead to increased potency. researchgate.netresearchgate.net
Modifications to the N-benzyl ring further refine the activity of these compounds. The ortho-methoxy group is a common feature of many potent NBOMe compounds. Moving this group to the meta or para position can lead to a significant decrease in activity at certain receptors. researchgate.netresearchgate.net The presence of a hydrogen bond acceptor at the ortho or meta position of the benzyl ring is a key determinant of high 5-HT₂A receptor affinity. nih.gov
Compound Names Table
| Abbreviation | Full Chemical Name |
| 25iP-NBOMe | 2-(4-isopropyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25B-NBOMe | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25C-NBOMe | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25E-NBOMe | 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25D-NBOMe | 2-(4-methyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25H-NBOMe | 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine |
| 2C-B | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
| 2C-H | 2-(2,5-dimethoxyphenyl)ethanamine |
| LSD | Lysergic acid diethylamide |
Structure-Activity Relationships (SAR) Related to Receptor Binding and Functional Activity
Impact of N-Benzyl Substitution on Serotonin Receptor Affinity
Early research into N-substituted phenethylamines suggested that such modifications were detrimental to activity, with simple alkyl substitutions (e.g., methyl, ethyl) leading to compounds with significantly reduced potency. nih.gov It was therefore a surprising discovery that the introduction of an N-benzyl group, particularly an N-(2-methoxy)benzyl group, dramatically enhanced both binding affinity and functional activity at the 5-HT₂A receptor. nih.gov This substitution can increase the affinity for the 5-HT₂A receptor by a significant margin compared to the parent phenethylamine. For instance, 25I-NBOMe displays an affinity for the human 5-HT₂A receptor that is approximately 16 times higher than its parent compound, 2C-I. wikipedia.org
The position of the methoxy group on the N-benzyl ring is critical for this enhanced affinity. mdpi.com Structure-activity relationship studies have demonstrated that moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) results in a substantial reduction in potency. nih.govmdpi.com Similarly, replacing the ortho-methoxy group with other substituents, such as a bromine atom, also leads to a decrease in activity. nih.gov Research has shown that N-benzyl substitution generally confers a significant increase in binding affinity and functional activity at the 5-HT₂A and 5-HT₂C receptors. nih.govacs.org
| Compound | Parent Compound | 5-HT₂A Receptor Affinity (Kᵢ, nM) | Fold Increase in Affinity vs. Parent | Reference |
|---|---|---|---|---|
| 25I-NBOMe | 2C-I | 0.044 | ~16x | wikipedia.org |
| Compound 8b (a Br analog) | 2C-B | 0.29 | N/A | nih.govacs.org |
| Compound 1b (an I analog) | 2C-I | 0.074 (EC₅₀) | N/A | nih.govacs.org |
Influence of Halogen and Alkyl Substituents on Receptor Selectivity
While the N-benzyl group is a primary driver of potency, substituents on both the phenethylamine and N-benzyl portions of the molecule fine-tune the compound's selectivity, particularly between the 5-HT₂A and 5-HT₂C receptor subtypes. nih.gov
The substituent at the 4-position of the phenethylamine ring plays a key role. The potency of halogenated NBOMe compounds often follows the trend of I > Br > Cl. researchgate.net However, the influence of the 4-substituent on 5-HT₂A/₂C selectivity can be erratic, with no single, overarching trend. nih.gov For example, in one series of compounds, replacing a trifluoromethyl (CF₃) group with a cyano (CN) group resulted in a highly selective compound with 100-fold selectivity for the 5-HT₂A receptor in binding assays (compound 6b). nih.govacs.org In a different but related molecular backbone, the same substitution eroded both affinity and selectivity. nih.gov For alkyl substituents at this position, activity at other receptors was found to increase from a methyl (in 25D-NBOMe) to an ethyl group (in 25E-NBOMe), but then decrease with larger propyl (in 25P-NBOMe) or isopropyl (in 25iP-NBOMe) groups, suggesting a potential steric hindrance effect. researchgate.net
Substitutions on the N-benzyl ring also modulate selectivity. A 2,3-methylenedioxy substitution on the N-benzyl moiety, for instance, generally leads to an increase in 5-HT₂A-selective binding across compounds with various 4-substituents. nih.gov The interplay between these different structural modifications allows for the generation of compounds with a wide range of potencies and selectivities. Some compounds exhibit low to moderate selectivity (1- to 40-fold), while others can achieve very high selectivity, such as compound 1b, which is over 400-fold selective for the 5-HT₂A receptor in functional assays. nih.govacs.org
| Compound | 5-HT₂A Affinity (Kᵢ, nM) | 5-HT₂C Affinity (Kᵢ, nM) | Selectivity (5-HT₂C Kᵢ / 5-HT₂A Kᵢ) | Reference |
|---|---|---|---|---|
| Compound 6b (4-CN, 2-OCH₃-benzyl) | N/A | N/A | 100-fold (Binding) | nih.govacs.org |
| Compound 1b (4-I, 2-OCH₃-benzyl) | N/A | N/A | >400-fold (Functional) | nih.govacs.org |
| Compound 5d (4-CF₃, 2,3-methylenedioxy-benzyl) | N/A | N/A | 18-fold (Binding) | nih.gov |
| 25I-NBOMe | 0.044 - 0.6 | 1.03 - 4.6 | Variable | wikipedia.org |
Investigation of Synthetic Impurities and Byproducts in NBOMe Compounds
The synthesis of NBOMe compounds, most commonly through the reductive amination of a 2C-X amine with a substituted benzaldehyde, can result in the formation of various impurities and byproducts. ljmu.ac.uk The identification of these minor constituents is important for chemical profiling and can provide markers for a specific synthesis method or batch. frontiersin.org
Common impurities can include unreacted starting materials, such as the parent 2C-phenethylamine (e.g., 2C-iP for 25iP-NBOMe) or the benzaldehyde reagent. ljmu.ac.ukeuropeanreview.org An incomplete reduction step during the synthesis can leave behind the imine intermediate, which is formed from the initial condensation of the amine and aldehyde. ljmu.ac.uk Another potential byproduct is the N,N-dialkylated product, formed from the reaction of a second benzaldehyde molecule with the secondary amine of the intended NBOMe product. ljmu.ac.uk
Forensic analysis of seized materials has revealed the presence of such impurities. In some cases, samples of one NBOMe compound have been found to be contaminated with other NBOMe analogs. ljmu.ac.ukeuropeanreview.org For example, 25H-NBOMe has been detected as a contaminant in samples purported to be 25I-NBOMe. europeanreview.org Advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and molecular networking are valuable tools for detecting and putatively identifying these synthetic byproducts, which may be present as minor constituents. frontiersin.org
Structural Classification Within Phenethylamine Derivatives
Phenethylamines are characterized by a core structure consisting of a phenyl ring attached to an ethylamine (B1201723) side chain. The diversity of this class arises from various substitutions on both the phenyl ring and the amine group.
N-benzylphenethylamines are a specific subclass where a benzyl (B1604629) group (a phenyl ring attached to a methyl group) is bonded to the nitrogen atom of the phenethylamine (B48288) core. psychonautwiki.orgnih.gov This N-benzyl moiety is a key feature that distinguishes them from other phenethylamine derivatives like the 2C series. researchgate.net
The nomenclature "25iP-NBOMe" provides specific details about its structure:
25 : Refers to the dimethoxy substitutions at the 2 and 5 positions of the phenyl ring of the phenethylamine backbone. ljmu.ac.uk
iP : Indicates an isopropyl group at the 4-position of the phenyl ring. ljmu.ac.ukresearchgate.netresearchgate.net
NBOMe : Denotes the N-(2-methoxybenzyl) substitution on the amine group. ljmu.ac.uk
This systematic naming highlights the precise structural modifications that define 25iP-NBOMe within the broader family of phenethylamine derivatives.
Pharmacology and Neurobiological Mechanism of Action
Serotonin (B10506) Receptor Binding Profile of 25iP-NBOMe (hydrochloride)
The affinity of 25iP-NBOMe for various serotonin receptors has been a primary focus of scientific investigation.
Affinity and Potency at 5-HT2A Receptors
25iP-NBOMe demonstrates a high binding affinity for the serotonin 5-HT2A receptor, with reported Ki values in the nanomolar (nM) to subnanomolar range. europa.euljmu.ac.uk Studies have shown its affinity (Ki) for the human 5-HT2A receptor to be as potent as 0.044 nM. wikipedia.org This high affinity is significantly greater than its parent compound, 2C-I. wikipedia.org The N-benzylmethoxy substitution in NBOMe compounds is credited with this substantial increase in both affinity and potency. europa.eu In functional assays, 25iP-NBOMe has been identified as a full agonist at the 5-HT2A receptor. europa.euljmu.ac.uk
Selectivity Profile Across Serotonin Receptor Subtypes
While 25iP-NBOMe has a strong affinity for the 5-HT2A receptor, it also interacts with other serotonin receptor subtypes. It exhibits a high affinity for the 5-HT2C receptor, with Ki values also in the low nanomolar range. d-nb.infonih.gov In contrast, its affinity for the 5-HT1A receptor is considerably lower, with a Ki value reported to be 1800 nM. d-nb.infonih.gov The NBOMe class of compounds generally shows over 1000-fold greater selectivity for the 5-HT2A receptor compared to the 5-HT1A receptor. frontiersin.orgresearchgate.net Furthermore, NBOMe compounds, including 25iP-NBOMe, have a markedly lower affinity and efficacy at the 5-HT2B receptor when compared to the 5-HT2A and 5-HT2C receptors. frontiersin.orgresearchgate.net
Agonist Properties at Specific Serotonin Receptors
25iP-NBOMe acts as a potent full agonist at the human 5-HT2A receptor. europa.euwikipedia.org This agonism is believed to mediate its primary effects. wikipedia.org It is also an agonist at the 5-HT2C receptor. frontiersin.orgresearchgate.net In preclinical models, the activation of 5-HT2A receptors by 25iP-NBOMe has been shown to induce specific behavioral responses, such as the head-twitch response in mice, which is a characteristic effect of 5-HT2A receptor agonists. europa.eud-nb.info This response can be blocked by a selective 5-HT2A antagonist, further confirming the role of this receptor in the compound's mechanism of action. europa.eud-nb.info
Investigations into Neurotransmitter System Modulation
The interaction of 25iP-NBOMe with serotonin receptors leads to downstream effects on other neurotransmitter systems, notably the dopaminergic and serotonergic pathways.
Effects on Dopaminergic Pathways in Preclinical Models
Preclinical studies have demonstrated that 25iP-NBOMe can influence dopaminergic pathways. Research in rodents has shown that administration of 25I-NBOMe can lead to an increase in extracellular dopamine (B1211576) levels in specific brain regions, such as the nucleus accumbens and the medial prefrontal cortex. frontiersin.orgfrontiersin.org For instance, one study found that 25I-NBOMe increased dopamine release in the nucleus accumbens shell. mdpi.com Another study observed that a related compound, 25B-NBOMe, produced a conditioned place preference that was blocked by dopamine D1 and D2 receptor antagonists, suggesting a key role for the dopaminergic system in its effects. frontiersin.org However, 25I-NBOMe itself did not significantly affect self-administration parameters in rats in one study. frontiersin.org
Impact on Glutamatergic Neurotransmission
The hallucinogenic properties of compounds like 25iP-NBOMe are closely linked to their interaction with the glutamatergic system. Research indicates that activation of the serotonin 5-HT2A receptor, a primary target for NBOMe compounds, leads to an increase in cortical glutamate (B1630785) release. nih.govnih.govresearchgate.net This enhancement of glutamate levels is considered a key mechanism underlying the hallucinogenic effects observed with this class of substances. nih.govfrontiersin.org
Studies using in vivo microdialysis in animal models have demonstrated that administration of 25I-NBOMe, a closely related analogue of 25iP-NBOMe, significantly increases extracellular glutamate levels in the frontal cortex. nih.govresearchgate.netfrontiersin.org This effect on glutamate release often exhibits a U-shaped dose-response curve, where lower and higher doses produce a more pronounced increase compared to intermediate doses. nih.govd-nb.info The modulation of glutamatergic neurotransmission is thought to be mediated by the activation of 5-HT2A receptors located on cortical pyramidal cells. nih.govresearchgate.net
The table below summarizes findings on the impact of NBOMe compounds on glutamate levels from various studies.
| Compound | Dosage | Brain Region | Effect on Glutamate | Study Animal | Citation |
| 25I-NBOMe | 1, 3, 10 mg/kg (sc) | Frontal Cortex | Increased extracellular levels | Rat | nih.govresearchgate.netd-nb.info |
| 25I-NBOMe | 0.3 mg/kg/day (7 days) | Frontal Cortex | Decreased response to challenge dose | Rat | nih.gov |
| 25B-NBOMe | 0.1, 0.3, 1, 3, 10 mg/kg (sc) | Frontal Cortex, Striatum, Nucleus Accumbens | Increased extracellular levels | Rat | wikipedia.orgnih.gov |
sc: subcutaneous
In Vitro Functional Assays for Receptor Activation
The functional activity of 25iP-NBOMe and its analogues at serotonin receptors is commonly assessed using in vitro cell-based assays. One of the key methods is the phosphatidylinositide (PI) turnover assay, which measures the activation of Gq/11-coupled receptors like the 5-HT2A receptor. ljmu.ac.uk Activation of these receptors stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and a subsequent increase in intracellular signaling molecules.
Studies on 25I-NBOMe have shown that the addition of the N-(2-methoxybenzyl) group significantly increases its potency in functional assays like PI turnover compared to its parent compound, 2C-I. ljmu.ac.uk This demonstrates the crucial role of this structural moiety in enhancing the agonistic properties of the molecule. In vitro studies have consistently characterized 25I-NBOMe as a full agonist at the 5-HT2A receptor. ljmu.ac.ukdrugsandalcohol.ieeuropa.eu
Other cell-based assays, such as those measuring calcium mobilization, are also employed to determine the functional potency of these compounds. nih.gov These assays provide valuable data on the efficacy and potency of NBOMe compounds at specific receptor subtypes, helping to build a comprehensive pharmacological profile.
The table below presents data from various cell-based functional assays for NBOMe compounds.
| Compound | Assay Type | Receptor | Functional Activity | Potency (EC50) | Citation |
| 25I-NBOMe | Phosphatidylinositide Turnover | 5-HT2A | Full Agonist | 81 pM | ljmu.ac.uk |
| 25I-NBOMe | Calcium Mobilization | 5-HT2A | Agonist | Not specified | nih.gov |
| 25C-NBOMe | Not specified | 5-HT2A | Partial Agonist | 2.89 ± 1.05 nM (Ki) | europeanreview.orgcore.ac.uk |
EC50: Half-maximal effective concentration; Ki: Inhibition constant
Vascular preparations, such as the rat tail artery, are utilized to investigate the functional effects of compounds on 5-HT2A receptors, which mediate vasoconstriction. ljmu.ac.uk These ex vivo assays provide insights into the physiological response to receptor activation.
In studies using the rat tail artery, 25I-NBOMe has been shown to act as a partial agonist, inducing vasoconstriction. ljmu.ac.uk Although its maximal effect (Emax) was about 30% relative to serotonin, it was found to be significantly more potent. The vasoconstrictive effects of 25I-NBOMe in these preparations can be blocked by 5-HT2A receptor antagonists like ketanserin, confirming the involvement of this receptor. ljmu.ac.uk These vascular assays have been instrumental in the initial characterization of the pharmacological properties of the NBOMe series. drugsandalcohol.ie
The following table summarizes the findings from vascular preparation studies.
| Compound | Preparation | Receptor | Functional Activity | Relative Potency | Citation |
| 25I-NBOMe | Rat Tail Artery | 5-HT2A | Partial Agonist (30% Emax vs 5-HT) | ~1240 times more potent than 5-HT | ljmu.ac.uk |
Emax: Maximum effect; 5-HT: Serotonin
Application in Receptor Mapping and Neuroimaging Research
The high affinity and selectivity of certain NBOMe compounds for the 5-HT2A receptor have made them valuable tools for neuroimaging research, particularly in the development of radiotracers for Positron Emission Tomography (PET). frontiersin.orgdrugsandalcohol.ie PET is a powerful technique that allows for the visualization and quantification of specific molecular targets in the living brain.
The carbon-11 (B1219553) labeled version of 25I-NBOMe, known as [11C]CIMBI-5 or [11C]25I-NBOMe, has been synthesized and validated as a PET radioligand for imaging 5-HT2A receptors. wikipedia.orgnih.gov As a full agonist, [11C]CIMBI-5 is particularly promising because it can act as a functional marker, selectively binding to the high-affinity state of the 5-HT2A receptor. wikipedia.org This allows for a more nuanced understanding of receptor function compared to antagonist tracers.
Similarly, other NBOMe analogues, such as [11C]25B-NBOMe ([11C]Cimbi-36) and [11C]25C-NBOMe, have also been developed and used to map the distribution of 5-HT2A receptors in the brain. frontiersin.orgeuropeanreview.orgacs.orgacs.org In vivo studies in pigs have shown that after intravenous injection, these tracers enter the brain and distribute according to the known density of 5-HT2A receptors, with the highest concentration in the cerebral cortex. acs.orgresearchgate.net This research is crucial for studying the role of the serotonergic system in various neurological and psychiatric disorders.
The table below lists some of the radiolabeled NBOMe analogues used in neuroimaging research.
| Radiolabeled Compound | Analogue of | Application | Key Finding | Citation |
| [11C]CIMBI-5 | 25I-NBOMe | PET imaging of 5-HT2A receptors | First 5-HT2A receptor full agonist PET radioligand. | wikipedia.org |
| [11C]Cimbi-36 | 25B-NBOMe | PET imaging of 5-HT2A receptors | High target-to-background binding ratio in pig brain. | acs.orgacs.org |
| [11C]25C-NBOMe | 25C-NBOMe | PET imaging of 5-HT2A receptors | Used to map 5-HT2A receptor distribution. | frontiersin.orgeuropeanreview.orgcore.ac.uk |
Metabolism and Biotransformation of 25ip Nbome Hydrochloride
Identification of Major Metabolic Pathways
The metabolic profile of 25iP-NBOMe is characterized by several key biotransformations. Research conducted on human liver microsomes has identified numerous metabolites, indicating that the compound undergoes significant alteration in the body. nih.gov The major metabolic reactions include O-demethylation, hydroxylation, dehydrogenation, N-dealkylation, oxidative transformations, and glucuronidation. nih.gov
Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. derangedphysiology.commdpi.com For 25iP-NBOMe and related NBOMe compounds, the dominant Phase I biotransformations are O-demethylation, hydroxylation, and dehydrogenation. nih.govnih.govnih.gov
O-Demethylation: This is a primary metabolic pathway for NBOMe compounds, where one or more methoxy (B1213986) groups (-OCH₃) are removed from the molecule. researchgate.netnih.gov Studies on 25iP-NBOMe confirm that O-demethylation is a major biotransformation. nih.gov
Hydroxylation: This reaction involves the addition of a hydroxyl group (-OH) to the molecule. nih.gov It is a common pathway for the metabolism of many xenobiotics and has been identified as a key transformation for 25iP-NBOMe and other analogues like 25I-NBOMe and 25C-NBOMe. nih.govnih.gov Hydroxylation can occur on the phenethylamine (B48288) ring or the NBOMe ring structure. nih.gov
Dehydrogenation: This process involves the removal of hydrogen atoms from the molecule, often leading to the formation of a double bond or a carbonyl group. nih.govnih.gov Dehydrogenation has been observed as a metabolic pathway for 25iP-NBOMe. nih.gov
| Phase I Biotransformation | Description | Relevance to 25iP-NBOMe |
|---|---|---|
| O-Demethylation | Removal of a methyl group from a methoxy ether functional group. | A major metabolic pathway identified in human liver microsome studies. nih.govnih.gov |
| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule. | A significant biotransformation, occurring on either aromatic ring. nih.govnih.gov |
| Dehydrogenation | Removal of hydrogen, often leading to a carbonyl or double bond. | Observed as a metabolic pathway in in-vitro studies. nih.govnih.gov |
N-dealkylation, specifically the removal of the N-methoxybenzyl or N-hydroxybenzyl group, is another significant Phase I metabolic route. nih.govresearchgate.net This process cleaves the bond between the nitrogen atom of the phenethylamine backbone and the benzyl (B1604629) ring. For 25iP-NBOMe, N-demethoxybenzylation is a confirmed metabolic pathway. nih.gov This reaction results in the formation of the corresponding 2C-series phenethylamine, which in the case of other NBOMes like 25I-NBOMe, leads to the formation of 2C-I. researchgate.net
Further oxidative processes can modify the 25iP-NBOMe molecule. In vitro studies have shown that the compound can undergo oxidative transformation to form ketone and carboxylate metabolites. nih.gov These reactions represent a continuation of the Phase I metabolic cascade, further increasing the polarity of the metabolites. For other NBOMe compounds, such as 25N-NBOMe, similar oxidative transformations including carbonylation have also been reported. nih.gov
Phase II biotransformations involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination. derangedphysiology.commdpi.com
Glucuronidation: This is a major Phase II reaction for the NBOMe class. researchgate.net The process involves the attachment of glucuronic acid to hydroxyl groups on the metabolites formed during Phase I. Glucuronidation has been specifically identified as a metabolic pathway for 25iP-NBOMe. nih.gov
Sulfation, Cysteine Conjugation, and Acetylation: While glucuronidation is predominant, other Phase II pathways have been identified for structurally related NBOMe compounds. researchgate.net These include sulfation (conjugation with a sulfate (B86663) group), cysteine conjugation (leading to mercapturic acid derivatives after conjugation with glutathione), and acetylation (addition of an acetyl group). researchgate.net These pathways are also considered potential, though perhaps minor, routes for 25iP-NBOMe metabolism.
| Phase II Biotransformation | Description | Relevance to NBOMe Class |
|---|---|---|
| Glucuronidation | Conjugation with glucuronic acid. | A major pathway for 25iP-NBOMe and other NBOMes. nih.govresearchgate.net |
| Sulfation | Conjugation with a sulfonate group. | Identified as a pathway for related NBOMe compounds. researchgate.net |
| Cysteine Conjugation | Conjugation with cysteine, often via a glutathione (B108866) intermediate. | Observed for other NBOMe derivatives. researchgate.net |
| Acetylation | Addition of an acetyl functional group. | A known conjugation reaction for related compounds. researchgate.net |
Enzymatic Mechanisms of Metabolism
The biotransformation of xenobiotics is primarily catalyzed by enzymes, with the Cytochrome P450 (CYP450) superfamily playing a central role in Phase I metabolism. mdpi.com These enzymes are responsible for the oxidative metabolism of a vast array of substances. mdpi.commetabolon.com
While specific studies detailing the exact CYP450 isoenzymes responsible for 25iP-NBOMe metabolism are not available, extensive research on other NBOMe compounds provides strong indications of the enzymes involved. The metabolism of the NBOMe class is known to be mediated by several CYP450 isoenzymes. researchgate.netnih.gov
Studies on the closely related compound 25I-NBOMe have revealed that CYP3A4 is a major enzyme responsible for its biotransformation, particularly in the process of N-demethoxybenzylation and hydroxylation. researchgate.net Other isoenzymes, including CYP2C9 and CYP2C19, are also involved in the metabolism of 25I-NBOMe. researchgate.net Furthermore, research across the broader NBOMe class has implicated CYP1A2, CYP2B6, and CYP2D6 in their Phase I metabolism. researchgate.netnih.gov Given the structural similarity, it is highly probable that these same enzymes, particularly CYP3A4, CYP2C9, and CYP2C19, are key players in the metabolic clearance of 25iP-NBOMe.
| CYP450 Isoenzyme | Role in NBOMe Metabolism |
|---|---|
| CYP3A4 | Major enzyme in the metabolism of 25I-NBOMe, involved in N-dealkylation and hydroxylation. researchgate.net Metabolizes approximately 50% of clinically used drugs. youtube.com |
| CYP2C9 | Contributes to the metabolism of 25I-NBOMe. researchgate.net |
| CYP2C19 | Involved in the biotransformation of 25I-NBOMe. researchgate.net Known for genetic polymorphisms affecting metabolic rates. metabolon.com |
| CYP2D6 | Identified as a contributor to the hepatic clearance of some NBOMes. nih.gov |
| CYP1A2 & CYP2B6 | Also identified as being involved in the Phase I metabolism of the NBOMe class. researchgate.netnih.gov |
In Vitro Metabolism Studies Using Human Liver Microsomes
In vitro research using pooled human liver microsomes (pHLMs) has been conducted to simulate the phase I and phase II metabolism of 25iP-NBOMe. nih.gov These studies are crucial for identifying the enzymes responsible for the breakdown of the compound and the chemical modifications that occur. The incubation of 25iP-NBOMe with pHLMs in the presence of necessary co-substrates allows for the identification of various metabolic products.
One such study systematically investigated the metabolism of 25iP-NBOMe by incubating it with pHLMs for 180 minutes at 37°C. nih.gov The subsequent analysis of the reaction mixture was performed using ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-Q-Exactive Orbitrap MS) to separate and identify the metabolites. nih.gov This analytical approach provides high-resolution mass data, which is essential for the structural characterization of the biotransformation products.
The findings from these in vitro experiments indicate that 25iP-NBOMe undergoes extensive metabolism, leading to a variety of derivatives. The identified biotransformations include key reactions such as O-demethylation, hydroxylation, dehydrogenation, N-demethoxybenzylation, and glucuronidation. nih.gov These metabolic pathways are common for many phenethylamine-based compounds and are primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver.
Metabolite Profiling and Characterization
The profiling and characterization of 25iP-NBOMe metabolites are critical for understanding its complete metabolic fate. Through advanced analytical techniques, a number of metabolites have been identified and structurally elucidated. For 25iP-NBOMe, a total of 70 metabolites were identified in in vitro studies with human liver microsomes. nih.gov
The major biotransformation pathways observed for 25iP-NBOMe include:
O-demethylation: The removal of a methyl group from one of the methoxy groups on the phenethylamine ring structure.
Hydroxylation: The addition of a hydroxyl group to the molecule, which can occur at various positions.
Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond.
N-demethoxybenzyl: The cleavage of the N-(2-methoxybenzyl) group from the nitrogen atom.
Glucuronidation: A phase II metabolic reaction where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion. nih.gov
Based on their relative abundance in the in vitro system, several major metabolites have been proposed as potential biomarkers for 25iP-NBOMe intake. The following table summarizes the major metabolites identified and their relative peak area ratios as a percentage of the total metabolites detected. nih.gov
| Metabolite ID | Peak Area Ratio (%) |
| P3-1 | 10.94% |
| P3-2 | 33.18% |
| P3-3 | 14.85% |
| P12-2 | 23.00% |
These findings highlight that a significant portion of 25iP-NBOMe is converted into these major metabolites. The characterization of these metabolites is crucial for forensic and clinical toxicology to develop reliable methods for detecting the use of this compound. The diverse range of metabolic reactions indicates that the body extensively modifies 25iP-NBOMe before its elimination.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is an essential first step in the analytical workflow, designed to separate the target analyte from other substances in a sample. This separation is crucial for reducing matrix interference and ensuring accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most commonly reported separation techniques for NBOMe compounds. europeanreview.org These methods are well-suited for the analysis of polar and thermally labile molecules like 25iP-NBOMe, which might degrade under the high temperatures used in other techniques.
UHPLC, which uses smaller particle-size columns and higher pressures than conventional HPLC, offers significant advantages, including improved resolution, higher sensitivity, and faster analysis times. europeanreview.org The separation is typically achieved using reversed-phase columns, such as C8 or C18, which separate compounds based on their hydrophobicity. nih.govcerilliant.com A common approach involves a gradient elution mobile phase, often consisting of an aqueous component with additives like formic acid or ammonium acetate and an organic solvent such as acetonitrile or methanol. nih.govfrontierspartnerships.org For instance, a study on various NBOMe derivatives utilized a Restek Allure Biphenyl column with a mobile phase of water (containing 10 mM ammonium acetate and 0.1% formic acid) and methanol. nih.gov
Table 1: Example HPLC/UHPLC Parameters for NBOMe Analysis
| Parameter | Example Specification | Source |
|---|---|---|
| Technique | UHPLC | cerilliant.com |
| Column | Ascentis® Express C18, 2.0 µm | cerilliant.com |
| Mobile Phase A | Water with 0.1% Formic Acid | frontierspartnerships.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | frontierspartnerships.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | europeanreview.org |
Gas Chromatography (GC) is another powerful separation technique used in forensic analysis. europeanreview.org For NBOMe compounds, GC separates analytes based on their volatility and interaction with the stationary phase of the GC column. While effective, the analysis of some phenethylamines by GC can sometimes be challenging due to their polarity, which may require derivatization to improve their chromatographic properties and prevent peak tailing. However, methods for the analysis of underivatized NBOMe compounds have been developed. umich.edu
GC analysis often employs non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. wvu.edu The temperature of the GC oven is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds with different boiling points. semanticscholar.org One study detailed a GC method where the column temperature was initially held at 75°C and then programmed to increase to 280°C. semanticscholar.org The retention index, a value calculated based on a compound's retention time relative to n-alkane standards, is a key parameter used in GC for compound identification, as it is more reproducible between laboratories than retention time alone. wvu.eduojp.gov
Mass Spectrometry (MS) Applications in Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic system, it provides a high degree of specificity, making it the gold standard for the confirmation of synthetic compounds like 25iP-NBOMe in forensic and clinical settings.
The coupling of HPLC or UHPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the most suitable method for detecting and quantifying the low concentrations of 25iP-NBOMe and its analogues found in biological samples. frontierspartnerships.orgppm.edu.pl This is due to the high potency of the compound, which leads to very low concentrations in matrices like blood and urine. ppm.edu.pl
In LC-MS/MS, the "parent" or precursor ion corresponding to the protonated molecule ([M+H]+) of the target compound is selected in the first mass analyzer. It is then fragmented by collision with an inert gas in a collision cell, and the resulting "product" or fragment ions are detected in a second mass analyzer. ljmu.ac.uk This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive. For the related compound 25I-NBOMe, the protonated molecule at m/z 428 is often selected as the precursor ion. nih.govljmu.ac.uk Common product ions include m/z 121, which corresponds to the N-(2-methoxy)benzyl fragment, and m/z 91, representing the tropylium ion. nih.govljmu.ac.uk
LC-MS/MS methods have been validated for the quantification of NBOMe compounds in various matrices, including serum, with lower limits of detection (LOD) reported to be as low as 10 pg/mL. nih.gov
Table 2: Example LC-MS/MS Transitions for NBOMe Compounds
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Source |
|---|---|---|---|
| 25I-NBOMe | 428 | 121, 91 | nih.gov |
| 25C-NBOMe | 336 | 121, 91 | nih.gov |
| 25B-NBOMe | 381 | 121, 91 | nih.gov |
| 25H-NBOMe (ISTD) | 302 | 121, 91 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic laboratories for the identification of illicit substances. europeanreview.orgumich.edu After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy ionization technique produces extensive and reproducible fragmentation patterns that serve as a "chemical fingerprint" for a specific compound. wvu.edu
For NBOMe compounds, the mass spectra can be complex, but they provide valuable structural information. While the molecular ion may not always be observed, characteristic fragment ions are consistently produced. wvu.edu For example, the fragment at m/z 121 is a common base peak in the EI spectra of many NBOMe derivatives. wvu.edu GC-MS is frequently used to confirm the identity of substances found in seized materials, such as blotter papers. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, offer significant advantages over standard-resolution mass spectrometers. europeanreview.org The primary benefit of HRMS is its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically within 5 ppm). nih.gov This high mass accuracy allows for the determination of an ion's elemental composition, which provides a much higher degree of confidence in the identification of an unknown compound and its metabolites compared to nominal mass measurements. nih.gov
Techniques like UHPLC coupled with a Q-Exactive Orbitrap MS have been successfully employed to investigate the in vitro metabolism of NBOMe compounds. nih.gov This approach allows for the identification of various biotransformation products by accurately measuring their masses and comparing them to theoretical values. nih.govnih.gov HRMS is particularly valuable for identifying novel psychoactive substances and their metabolites in complex biological matrices without the need for a reference standard for every potential metabolite. europeanreview.org
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of synthetic compounds. Techniques like FTIR and NMR provide detailed information about the molecule's functional groups and atomic connectivity, serving as confirmatory identification methods.
Fourier Transform Infrared (FTIR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule, providing a unique "fingerprint" for a compound. Attenuated Total Reflectance (ATR) is a common sampling technique used with FTIR that allows for the direct analysis of solid and liquid samples with minimal preparation.
For NBOMe compounds, FTIR analysis can be performed directly on seized materials like blotter papers. europeanreview.org The infrared spectra of NBOMe derivatives exhibit characteristic absorption bands corresponding to their chemical structure. A key spectral feature for the NBOMe class is a slightly intense band around 1250 cm⁻¹, which is associated with the asymmetric C-O-C stretching vibrations of the methoxy (B1213986) groups. researchgate.net This band can be crucial in distinguishing NBOMe compounds from their NBOH analogues, where the methoxy group is replaced by a hydroxyl group. researchgate.net Computational studies have also been employed to simulate the infrared spectra of phenethylamines like 25I-NBOMe to aid in the interpretation of experimental data. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for unambiguous structure determination of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in a molecule.
The characterization of NBOMe derivatives by NMR allows for the clear differentiation of positional isomers, which can be challenging with other techniques. researchgate.net The ¹H NMR spectrum of a 2-methoxybenzyl (NBOMe) compound like 25iP-NBOMe has distinct features:
Aromatic Region : The proton spectra show characteristic signals for the phenyl protons. Except for 25H-NBOMe, two singlets are typically observed for the protons on the disubstituted phenyl ring. researchgate.net
Aliphatic Region : This region contains three prominent methoxy singlets (between 3.6-3.85 ppm), a benzyl (B1604629) CH₂ triplet for the hydrochloride salt (between 3.9-4.2 ppm), and multiplets for the CH₂-CH₂ bridge (between 2.9-3.2 ppm). researchgate.net
In ¹³C NMR spectra of iodine-substituted NBOMe compounds, a distinctive signal for the aromatic carbon bonded to the iodine atom appears at approximately 82-84 ppm. researchgate.net This comprehensive data allows for the complete and unambiguous identification of the specific NBOMe isomer. researchgate.net
| Characteristic NMR Signals for NBOMe Compounds (HCl salts) | |
| ¹H Methoxy Singlets | ~3.6 - 3.85 ppm (3 signals) |
| ¹H Benzyl CH₂ | ~3.9 - 4.2 ppm (triplet) |
| ¹H Ethylamine (B1201723) CH₂-CH₂ | ~2.9 - 3.2 ppm (multiplets) |
| ¹³C Iodine-bonded Carbon (for iodo-derivatives) | ~82 - 84 ppm |
This table is interactive. Click on the headers to sort.
Electroanalytical Methods for Detection
Electroanalytical techniques offer a rapid, sensitive, and low-cost alternative for the screening of psychoactive substances. These methods are based on measuring the electrical properties of a solution containing the analyte.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are electrochemical methods that have been successfully applied to the detection of NBOMe compounds. acs.orgresearchgate.net These techniques involve applying a varying potential to an electrode and measuring the resulting current, which is related to the oxidation or reduction of the analyte.
Studies on 25B-NBOMe and 25I-NBOMe have shown that these molecules can be electrochemically oxidized, producing an analytical signal that is proportional to their concentration. acs.orgresearchgate.net The voltammetric profiles of NBOMe derivatives typically show two distinct, irreversible oxidation peaks. researchgate.net
Peak I (~ +0.80 V) : Corresponds to the oxidation of the secondary amine in the NBOMe structure. researchgate.net
Peak II (~ +1.0 V) : Corresponds to the replacement of the halogen atom on the phenyl ring. researchgate.net
DPV, a more sensitive pulse technique, is designed to minimize background charging currents, thereby improving detection limits. pineresearch.compalmsens.com A screening method using these techniques was able to identify and quantify NBOMe compounds with a lower limit of quantitation around 0.01 mg/mL. acs.orgresearchgate.net The selectivity of the method allows for the individual identification of different NBOMe compounds, even with their similar structures. acs.orgresearchgate.net Furthermore, electroanalytical methods can achieve full differentiation between closely related structures like 25I-NBOH, 2C-I, and 25I-NBOMe. nih.govrsc.org
Method Validation and Sensitivity Considerations
For any analytical methodology to be considered reliable for forensic purposes, it must undergo rigorous validation. Validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters include selectivity, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness. nih.govunodc.org
The high potency of 25iP-NBOMe necessitates analytical methods with very high sensitivity, as the concentrations found in forensic samples are often exceedingly low. nih.govresearchgate.netfrontierspartnerships.org While the previously mentioned techniques provide qualitative identification, quantitative analysis often relies on hyphenated chromatographic techniques. For example, liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods have been validated for various NBOMe compounds in biological matrices like blood and urine. nih.govresearchgate.net These methods demonstrate exceptional sensitivity, with LOQs reported in the picogram per milliliter (pg/mL) range (0.01 to 0.02 ng/mL). nih.govresearchgate.net
For the screening methods discussed:
DART-MS : An administrative limit of detection for several NBOMe derivatives was established at 10 µg/mL. nih.govresearchgate.net
Voltammetry : A lower limit of quantitation for 25B-NBOMe and 25I-NBOMe was reported at an average of 0.01 mg/mL. acs.orgresearchgate.net
These values highlight the sensitivity of these rapid screening techniques, which, while often less sensitive than confirmatory quantitative methods like LC-MS-MS, are crucial for the initial, timely identification of unknown substances. nih.gov
Low Detection Limits for Trace Analysis
The analysis of NBOMe compounds requires methods with very low limits of detection (LOD) and quantification (LOQ) because of the low concentrations typically found in biological samples. ljmu.ac.uk Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are preferred for their superior sensitivity. frontiersin.orgfiu.edu
Several studies have established methods capable of detecting NBOMe compounds at sub-nanogram per milliliter levels. For instance, a validated LC-MS/MS method determined a limit of detection for 25I-NBOMe at 0.09 ng/mL in blood. frontierspartnerships.org Other research has developed methods for a range of NBOMe compounds with LODs between 0.2 and 0.3 ng/mL in urine and 0.3 to 0.4 ng/mL in blood using gas chromatography-mass spectrometry (GC-MS) following a derivatization step. frontiersin.orgnih.gov In oral fluid, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system achieved an LOD of 1 ng/mL for several NBOMes. frontiersin.org The development of ultra-sensitive methods has pushed limits of quantification to as low as 0.01 to 0.02 ng/mL for some analogues. researchgate.net
Table 1: Reported Detection and Quantification Limits for NBOMe Compounds
| Compound(s) | Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| 25I-NBOMe | LC-MS/MS | Blood | 0.09 ng/mL | Not Reported | frontierspartnerships.org |
| Various NBOMes | GC-MS (with derivatization) | Urine | 0.2–0.3 ng/mL | Not Reported | frontiersin.orgnih.gov |
| Various NBOMes | GC-MS (with derivatization) | Blood | 0.3–0.4 ng/mL | Not Reported | frontiersin.orgnih.gov |
| 25C-NBOMe, 25B-NBOMe, 25T4-NBOMe | UHPLC-MS/MS | Oral Fluid | 1 ng/mL | Not Reported | frontiersin.org |
| Various NBOMe Analogues | UPLC-MS/MS | Not Specified | Not Reported | 0.01–0.02 ng/mL | researchgate.net |
| 25B-NBOMe, 25C-NBOMe, 25I-NBOMe, etc. | LC-MS/MS | Blood Plasma | 0.1 ng/mL | Not Reported | nih.gov |
Specificity and Selectivity in Complex Matrices
Achieving high specificity and selectivity is critical when analyzing 25iP-NBOMe in complex biological matrices such as blood, urine, oral fluid, or tissue homogenates. frontiersin.orgresearchgate.net These matrices contain numerous endogenous compounds that can interfere with the analysis. Mass spectrometry, particularly tandem (MS/MS) and high-resolution analysers like quadrupole time-of-flight (QTOF), provides the necessary selectivity to distinguish the target analyte from matrix components. fiu.eduresearchgate.net
LC-MS/MS is considered a highly specific and accurate method for this purpose. frontierspartnerships.org The technique's specificity arises from monitoring specific precursor-to-product ion transitions (a process known as multiple reaction monitoring or MRM), which acts as a unique mass spectral fingerprint for the compound. High-resolution mass spectrometry further enhances selectivity by providing accurate mass measurements, allowing for the determination of elemental composition and differentiation from other compounds with the same nominal mass. frontiersin.orgfiu.edu This is particularly important for distinguishing between isobaric compounds, including structural isomers within the NBOMe class, which can be challenging. researchgate.net
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a crucial prerequisite for accurate and reliable quantification of 25iP-NBOMe. The primary goal is to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.net Common strategies include extraction techniques and protein precipitation.
Extraction Techniques (e.g., Organic Solvent Extraction, Liquid-Liquid Extraction, Solid-Phase Extraction)
Various extraction techniques are employed to clean up and concentrate NBOMe compounds from biological samples. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a conventional, cost-effective method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net Salting-out-assisted LLE with acetonitrile has been successfully used for the isolation of NBOMe compounds from whole blood. nih.gov Another approach involved a two-step LLE using a diethyl ether and ethyl acetate mixture for extraction from blood plasma. frontiersin.orgnih.gov While simple, LLE may sometimes provide insufficient matrix removal and can be time-consuming. researchgate.net
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and concentration that involves passing a liquid sample through a solid sorbent material. The analyte of interest is retained on the sorbent, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. researchgate.net Mixed-mode SPE, which utilizes both reversed-phase (e.g., C8) and ion-exchange mechanisms, has been applied to extract NBOMe compounds from blood and brain samples. researchgate.net SPE is also a common preparation step for samples intended for GC-MS analysis. frontiersin.orgnih.gov
Protein Precipitation
Protein precipitation (PP) is a rapid and straightforward method for removing proteins from biological samples like plasma, serum, or whole blood prior to analysis. researchgate.net This technique is often the first step in a sample preparation workflow. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes proteins to denature and precipitate out of the solution. researchgate.net The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for further processing or direct analysis. A simple protein precipitation with acetonitrile has been used for preparing oral fluid samples before UHPLC-MS/MS analysis. frontiersin.org In metabolic studies, ice-cold acetonitrile has been used to stop enzymatic reactions and simultaneously precipitate proteins. doi.org While PP is a simple and inexpensive method, it may not be sufficient on its own for removing all matrix interferences and is often followed by an additional cleanup step like LLE or SPE. researchgate.net
Forensic Science Applications and Challenges
Development of Detection Methods for Forensic Casework
The forensic analysis of 25iP-NBOMe and its analogues has necessitated the development and validation of sophisticated analytical techniques capable of identifying and quantifying these substances at very low concentrations. Due to the structural similarities among the NBOMe series and other phenethylamines, methods must be highly selective to avoid misidentification.
Initial presumptive testing in the field has seen some advancements. For instance, a color spot test using a substituted benzoquinone reagent under basic conditions has been developed for the selective identification of 25-NBOMe compounds. This test can differentiate them from other substances like LSD on blotter paper and has a working limit of detection of 225 μg. nih.gov
For confirmatory analysis in the laboratory, chromatographic techniques coupled with mass spectrometry are the gold standard. Techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS), ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are routinely employed. nih.goveuropeanreview.orgfrontierspartnerships.orgnih.gov These methods offer the high sensitivity and specificity required to detect the picogram to nanogram per milliliter concentrations typically found in biological specimens. nih.govfrontierspartnerships.org
Furthermore, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, has proven invaluable for identifying metabolites and for analyzing complex matrices without extensive sample preparation. europeanreview.org Direct Analysis in Real Time (DART) mass spectrometry has also been utilized as a rapid screening method for seized materials like blotter papers, allowing for quick identification of the primary NBOMe derivative present. nih.govresearchgate.net The continuous evolution of these analytical methods is essential for keeping pace with the ever-changing landscape of NPS.
Detection of 25iP-NBOMe (hydrochloride) and Analogues in Biological Matrices
The detection of 25iP-NBOMe and its related compounds in biological samples is a critical aspect of forensic toxicology, providing crucial evidence in clinical intoxication and postmortem investigations. The choice of matrix and analytical technique depends on the case context, such as the required window of detection.
Blood and serum are vital matrices for determining recent drug exposure and correlating drug concentrations with clinical effects or cause of death. Due to the high potency of 25iP-NBOMe, concentrations in blood and serum are typically in the sub-nanogram to low nanogram per milliliter range. frontierspartnerships.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and commonly reported method for the accurate and sensitive quantification of NBOMe compounds in blood and serum. frontierspartnerships.org Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences before analysis. europeanreview.orgscispace.com Several case reports have documented the concentrations of NBOMe compounds in blood and serum, highlighting the low levels at which these substances can be associated with severe toxicity. frontierspartnerships.orgscispace.com For example, a validated LC-MS/MS method determined a 25I-NBOMe concentration of 0.24 ng/mL in a whole blood sample from a patient with severe clinical toxicity. frontierspartnerships.org In postmortem cases, heart blood concentrations have been reported at levels such as 1.59 ng/mL for 25B-NBOMe and 19.8 ng/mL for 25I-NBOMe. scispace.com
| Compound | Matrix | Concentration | Analytical Method | Case Type |
|---|---|---|---|---|
| 25I-NBOMe | Whole Blood | 0.24 ng/mL | LC-MS/MS | Clinical Intoxication |
| 25I-NBOMe | Serum | 0.76 ng/mL | LC-MS/MS | Clinical Intoxication |
| 25B-NBOMe | Postmortem Heart Blood | 1.59 ng/mL | UPLC-MS/MS | Fatality |
| 25I-NBOMe | Postmortem Heart Blood | 19.8 ng/mL | UPLC-MS/MS | Fatality |
| 25I-NBOMe | Peripheral Blood | 405 pg/mL | HPLC/MS/MS | Postmortem |
Urine is a common matrix for drug testing due to its non-invasive collection and higher concentrations of drugs and their metabolites compared to blood, allowing for a longer detection window. Analysis of 25iP-NBOMe in urine primarily focuses on detecting the parent compound and its metabolites. nih.gov
Studies have shown that 25I-NBOMe is extensively metabolized, with O-desmethyl metabolites being major urinary biomarkers. nih.gov In some cases, the parent drug may not be detectable, making the identification of metabolites crucial for confirming exposure. nih.gov Research recommends the use of β-glucuronidase enzymatic hydrolysis prior to screening, as many metabolites are excreted as glucuronide conjugates. nih.gov Analytical methods such as LC-MS/MS and UPLC-TOF-MS are used for the detection and identification of these metabolites. europeanreview.org Validated LC-MS/MS methods have established limits of detection (LOD) for NBOMe compounds in urine in the low picogram per milliliter range, with one method reporting LODs from 5 to 25 pg/mL. nih.govresearchgate.net
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| 25B-NBOMe | LC-MS/MS | 5-25 pg/mL | 50 pg/mL |
| 25C-NBOMe | LC-MS/MS | 5-25 pg/mL | 50 pg/mL |
| 25I-NBOMe | LC-MS/MS | 5-25 pg/mL | 50 pg/mL |
Hair analysis offers the widest window of detection, capable of providing a history of drug exposure over several months or even years. nih.govnih.govresearchgate.net This makes it a valuable tool in forensic contexts such as drug-facilitated crimes or monitoring long-term abstinence. researchgate.netnih.gov However, the interpretation of results can be challenging due to factors like external contamination and variations in drug incorporation based on hair color. nih.govresearchgate.netnih.gov
Highly sensitive methods, predominantly based on LC-MS/MS or UPLC-MS/MS, are required to detect the low concentrations of NBOMe compounds incorporated into the keratin matrix, which are typically in the picogram per milligram (pg/mg) range. nih.govnih.gov Sample preparation usually involves washing, pulverizing or cutting the hair, followed by extraction. nih.gov In a retrospective case of 25I-NBOMe poisoning, segmental hair analysis using UPLC-MS/MS was able to demonstrate a single exposure event that occurred 6.5 months prior, with concentrations of 1.0 pg/mg and 4.9 pg/mg found in the relevant hair segments. nih.gov Validated methods have achieved limits of quantification for NBOMe compounds in hair as low as 6.25 to 12.5 pg/mg. nih.govresearchgate.net
In postmortem investigations, toxicological analysis of tissue specimens can provide critical information about drug distribution and can be essential when blood or urine samples are unavailable or compromised. The analysis of 25iP-NBOMe in tissues helps to establish the cause of death in fatal intoxication cases.
One comprehensive postmortem case report detailed the distribution of 25I-NBOMe in various fluids and tissues following a traumatic death. nih.govthermofisher.cn Using high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS), the study quantified the compound in multiple specimens. The highest concentrations were found in the liver and bile, suggesting significant metabolic activity and biliary excretion. The presence of the drug in brain tissue confirms its ability to cross the blood-brain barrier. The detection of the compound in gastric contents can also indicate the route of administration. nih.govthermofisher.cn
| Tissue/Fluid | Concentration | Analytical Method |
|---|---|---|
| Liver | 7.2 ng/g | HPLC/MS/MS |
| Brain | 2.54 ng/g | HPLC/MS/MS |
| Bile | 10.9 ng/g | HPLC/MS/MS |
| Gastric Content | 7.1 µg (total) | HPLC/MS/MS |
| Peripheral Blood | 405 pg/mL | HPLC/MS/MS |
| Urine | 2.86 ng/mL | HPLC/MS/MS |
Detection in Seized Materials and Illicit Preparations (e.g., Blotter Papers, Powders, Liquids)
The forensic analysis of seized materials is fundamental for identifying illicit substances, tracking distribution networks, and informing public health and law enforcement agencies. NBOMe compounds are most commonly encountered on blotter papers, but are also found as powders and in liquid form. europeanreview.orgscispace.com
A variety of analytical techniques are employed for the analysis of these preparations. Attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) has been used as a rapid preliminary test directly on blotter papers. europeanreview.org However, for confirmation and quantification, mass spectrometry-based methods are necessary. europeanreview.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques, often requiring an extraction step where the blotter is soaked in an organic solvent like methanol. europeanreview.orgnih.govresearchgate.net
High-performance thin-layer chromatography (HPTLC) has also been developed and validated for the identification and quantification of compounds like 25C-NBOMe on blotter papers. nih.govresearchgate.net Furthermore, Direct Analysis in Real Time (DART) mass spectrometry offers a rapid screening advantage by allowing for the direct analysis of blotter paper with minimal to no sample preparation. nih.govresearchgate.net Analyses of seized blotters have revealed not only the primary NBOMe compound but also the presence of impurities and other analogues, such as 25H-NBOMe, 25C-NBOMe, and 25B-NBOMe, on a single paper. nih.govresearchgate.netnih.gov Quantitative analyses have shown a wide and dangerous variability in the dosage per blotter, which poses a significant risk to users. nih.govresearchgate.net
Identification of Biomarkers for Retrospective Detection
Effective retrospective detection of 25iP-NBOMe hinges on identifying its metabolic byproducts, which can serve as biomarkers in biological samples. Due to the parent compound's often low concentration and rapid metabolism, analyzing for its metabolites is crucial for confirming exposure, particularly in cases of intoxication or fatality. researchgate.net
Metabolism of NBOMe compounds is complex and involves multiple pathways. tandfonline.com Studies on the related compound 25I-NBOMe have provided a foundational understanding of the likely metabolic fate of 25iP-NBOMe. Research has identified several key metabolic transformations, including O-demethylation, hydroxylation, and glucuronidation. nih.gov For instance, in studies of 25I-NBOMe, O-desmethyl metabolites were found at significantly higher concentrations than the parent drug in urine samples. europeanreview.org
One study on 25I-NBOMe identified fifteen different metabolites in mouse hepatic microsomal preparations and human urine samples. nih.gov The primary urinary biomarker recommended from this research was 2-iodo-4-methoxy-5-[2-[(2-methoxyphenyl) methylamino]ethyl]phenol (2-O-desmethyl-5-I-NBOMe, M5). nih.gov The detection of these metabolites, even in the absence of the parent compound, provides strong evidence of ingestion. researchgate.netnih.gov Furthermore, hair analysis has been successfully used for the retrospective demonstration of 25I-NBOMe poisoning, with segmentation of hair strands allowing for the creation of a timeline of drug use. nih.gov
Table 1: Potential Metabolic Pathways for 25iP-NBOMe Based on Analogues
| Metabolic Reaction | Resulting Metabolite Type | Significance for Detection |
|---|---|---|
| O-Demethylation | O-desmethyl-25iP-NBOMe | Often found in higher concentrations than the parent compound. europeanreview.org |
| Hydroxylation | Hydroxy-25iP-NBOMe | A common metabolic pathway for many drugs. |
| N-Dealkylation | 2C-iP | The precursor phenethylamine (B48288). |
Analytical Challenges Posed by New Psychoactive Substances (NPS) in Forensic Contexts
The proliferation of NPS, including 25iP-NBOMe, presents a multitude of analytical challenges for forensic laboratories. These challenges stem from the sheer number and diversity of these substances, their transient nature in the illicit market, and the deliberate chemical modifications designed to evade legal controls. nih.gov
Forensic laboratories face significant hurdles in keeping their analytical methods current with the rapid emergence of new compounds. marshallcenter.orgbrjac.com.br The lack of certified reference materials and established analytical protocols for each new substance complicates the validation of detection methods. brjac.com.brclinicallab.com Furthermore, the potency of many NPS, like 25iP-NBOMe, means they are often present in trace amounts in biological samples, requiring highly sensitive analytical instrumentation. marshallcenter.org
The constant evolution of NPS also means that traditional screening methods, such as immunoassays, may not be effective. researchgate.net These tests are designed for specific chemical structures and can be quickly outdated as new derivatives emerge. researchgate.net This necessitates a perpetual cycle of method development and adaptation to ensure accurate and reliable detection. researchgate.nettdl.org
Table 2: Key Forensic Challenges in NPS Analysis
| Challenge | Description | Impact on 25iP-NBOMe Analysis |
|---|---|---|
| Rapid Emergence & Diversity | Hundreds of new NPS are identified annually. researchgate.net | Difficult to maintain up-to-date detection methods. |
| Lack of Reference Standards | Certified materials for comparison are often unavailable or expensive. nih.govclinicallab.com | Hinders method validation and accurate quantification. |
| Limited Pharmacological Data | Scant information on metabolism and effects for new compounds. brjac.com.br | Complicates the identification of relevant biomarkers. |
| Potency | Active at low doses, leading to trace amounts in samples. marshallcenter.org | Requires highly sensitive and specialized analytical techniques. |
| Isomeric Complexity | Many NPS have positional isomers with similar chemical properties. | Creates difficulties in definitive identification. |
A significant analytical challenge is the differentiation of 25iP-NBOMe from its numerous analogues and precursors. The NBOMe series of compounds share a core phenethylamine structure, with variations in the substituent at the 4-position of the phenyl ring and on the N-benzyl ring. usdoj.govnih.gov These subtle structural differences can be difficult to resolve with routine analytical techniques.
The precursor for 25iP-NBOMe is the phenethylamine 2C-iP. The addition of the N-(2-methoxybenzyl) group significantly increases its potency. usdoj.gov Forensic analysis must be able to distinguish between the precursor and the final NBOMe product.
Furthermore, the existence of positional isomers presents another layer of complexity. For example, moving the methoxy (B1213986) group on the N-benzyl ring from the ortho to the meta or para position can dramatically alter the compound's activity. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the structural elucidation and differentiation of these closely related compounds. europeanreview.orgscispace.com Research has shown that analyzing GC retention indices and the ion abundances in electron ionization mass spectra can help distinguish between positional isomers of NBOMe compounds. ojp.gov
Table 3: Selected NBOMe Derivatives and Precursors
| Compound | Chemical Name | Key Structural Feature |
|---|---|---|
| 25iP-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)propan-2-amine | Isopropyl group on the ethylamine (B1201723) chain. |
| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | Iodine at the 4-position. usdoj.gov |
| 25C-NBOMe | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | Chlorine at the 4-position. usdoj.gov |
| 25B-NBOMe | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | Bromine at the 4-position. usdoj.gov |
| 2C-iP | 2-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine | Precursor to 25iP-NBOMe, lacking the N-benzyl group. |
Presumptive tests, or field tests, are designed for rapid, on-site screening to indicate the possible presence of a class of drugs. brjac.com.br However, these tests are known for their potential for cross-reactivity, where a substance other than the target drug produces a positive result. haluxdiagnostic.com This is a significant issue with NPS like 25iP-NBOMe, as their novel structures may not have been considered during the development of these tests.
Immunoassays, a common type of presumptive test, are particularly susceptible to cross-reactivity. nih.gov The antibodies used in these assays may bind to structurally similar compounds, leading to false positives. uic.edu Given the structural similarities between various NBOMe compounds and other phenethylamines, there is a high potential for cross-reactivity.
For example, a developed chemical spot test for NBOMe compounds showed a high level of selectivity but did produce positive results with a couple of other illicit substances. nih.gov It is crucial for forensic practitioners to be aware of these limitations and to understand that a positive result from a presumptive test is not confirmatory. uic.edu All presumptive positive results must be confirmed by a more specific and reliable laboratory technique, such as GC-MS or LC-MS/MS, to ensure accurate identification. haluxdiagnostic.comuic.edu
Legal and Regulatory Scientific Aspects
International and National Scheduling of 25iP-NBOMe (hydrochloride) and Related Compounds
The scheduling of 25iP-NBOMe and related NBOMe compounds varies by jurisdiction but generally reflects a consensus on their potential for harm. These substances are often controlled under existing drug laws or through specific legislation targeting NPS.
The international framework for drug control is primarily governed by three United Nations treaties. The 1971 Convention on Psychotropic Substances is the most relevant to synthetic drugs like the NBOMe compounds. wikipedia.orgunodc.org This treaty provides a system for classifying substances into one of four schedules based on their abuse potential versus their therapeutic value. wikipedia.org
The World Health Organization (WHO) is responsible for conducting scientific and medical assessments of substances to recommend their inclusion in the schedules of the Convention. legal-high-inhaltsstoffe.de Following a recommendation from the WHO, the Commission on Narcotic Drugs makes the final decision on international scheduling. In March 2015, the Commission on Narcotic Drugs voted to place 25I-NBOMe (2C-I-NBOMe), a closely related compound to 25iP-NBOMe, in Schedule I of the 1971 Convention. unodc.org Schedule I is the most restrictive category, reserved for substances with a high potential for abuse that are deemed to pose a significant public health risk and have little to no therapeutic value. wikipedia.orgbionity.com The international control of 25I-NBOMe obligates member states to prohibit its production, manufacture, export, import, distribution, and possession except for limited scientific and medical purposes. wikipedia.org
Many countries had already implemented control measures for NBOMe compounds prior to the UN scheduling, responding to reports of their abuse and associated harms.
United States: In the United States, the Drug Enforcement Administration (DEA) is responsible for scheduling controlled substances under the Controlled Substances Act (CSA). dea.govnih.gov The CSA categorizes drugs into five schedules based on their abuse potential, accepted medical use, and safety. dea.govwikipedia.org On November 15, 2013, the DEA exercised its emergency scheduling powers to place 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe into Schedule I, the most restrictive category. dea.govunodc.orgnih.govfederalregister.gov This temporary scheduling was made permanent in 2016. federalregister.gov Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. dea.gov The control of these substances means that their manufacture, distribution, and possession are illegal except for DEA-approved research. nih.gov
European Union: In the European Union, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol monitor new psychoactive substances. drugsandalcohol.ieeuropa.eu Based on a joint report and a risk assessment, the Council of the European Union can decide to subject a substance to control measures across all member states. legal-high-inhaltsstoffe.de In September 2014, following a risk assessment, a ban on 25I-NBOMe was implemented across the EU. drugsandalcohol.iewikipedia.org Individual member states may also have their own legislation controlling these substances. For example, the United Kingdom classified 25I-NBOMe as a Class A drug. wikipedia.org
The table below summarizes the legal status of key NBOMe compounds in various jurisdictions.
| Compound | United Nations | United States (DEA) | European Union | United Kingdom | Canada | Germany |
| 25I-NBOMe | Schedule I unodc.orgwikipedia.org | Schedule I dea.govwikipedia.org | Controlled drugsandalcohol.iewikipedia.org | Class A wikipedia.org | Schedule III wikipedia.org | Anlage I (Authorized scientific use only) wikipedia.org |
| 25C-NBOMe | Not explicitly scheduled, but may be controlled as an analogue. | Schedule I dea.govnih.gov | Controlled under generic legislation in many member states. | Class A (as a substituted phenethylamine) | Schedule III | Anlage I |
| 25B-NBOMe | Not explicitly scheduled, but may be controlled as an analogue. | Schedule I dea.govnih.gov | Controlled under generic legislation in many member states. | Class A (as a substituted phenethylamine) | Schedule III | Anlage I |
| 25iP-NBOMe | Not explicitly scheduled, but may be controlled as an analogue. | Controlled as a positional isomer and analogue of a Schedule I substance. | Controlled under generic legislation in many member states. | Class A (as a substituted phenethylamine) | Schedule III | Anlage I |
Regulatory Frameworks for Research Materials
The classification of 25iP-NBOMe and its analogues as Schedule I or equivalent substances imposes a stringent regulatory framework on their use as research materials. axisfortox.com In the United States, any researcher wishing to study a Schedule I substance must obtain a specific registration from the DEA. techtarget.comrstreet.org This process is separate from any other state or institutional approvals and can be lengthy and complex. precisionformedicine.com
The regulatory requirements for conducting research with Schedule I compounds include:
DEA Registration: Principal investigators must apply for and receive a Schedule I research registration from the DEA, a process that can take several months or even years. techtarget.comprecisionformedicine.com
Security Protocols: Researchers must adhere to strict security requirements for the storage and handling of the substances to prevent diversion. citiprogram.orgyale.edu This often involves the use of approved safes or vaults, alarm systems, and stringent access control measures, which can require costly facility modifications. techtarget.comyale.edu
Record Keeping: Meticulous records must be maintained to account for the acquisition, use, and disposal of all controlled substances. citiprogram.org
Substance Sourcing: Schedule I substances for research must typically be obtained from a NIDA-approved manufacturer or other DEA-licensed source. rstreet.org
These regulations apply to all forms of research, including preclinical studies in laboratories and clinical trials involving human subjects. yale.edu Federal and state laws govern the entire lifecycle of the controlled substance within a research setting, from manufacturing and distribution to dispensing and destruction. citiprogram.org
Impact of Regulatory Control on Academic and Scientific Research
The stringent regulatory controls associated with Schedule I substances have a significant impact on academic and scientific research. nih.gov While intended to protect public health and prevent abuse, these regulations can create substantial barriers that may stifle scientific inquiry and medical innovation. techtarget.comkevinmd.com
The primary impacts include:
Bureaucratic Hurdles: The multi-layered and time-consuming process of obtaining the necessary licenses and approvals from federal and state agencies can deter scientists from pursuing research on Schedule I substances. techtarget.comrstreet.org
Increased Costs: The need for specialized security equipment and the administrative overhead associated with compliance significantly inflate the cost of research. techtarget.com
Hindrance to Medical Innovation: Many researchers believe that some Schedule I drugs may have significant therapeutic potential. kevinmd.comnami.org However, the difficulty in conducting research makes it challenging to verify these potential benefits and develop new treatments. kevinmd.com This creates a cyclical problem: a lack of accepted medical use is a key criterion for Schedule I placement, but the regulations for this schedule make it exceedingly difficult to conduct the research needed to establish a medical use. kevinmd.com
Funding Challenges: Securing funding for research on Schedule I substances can be difficult. Government funding may be restricted, and non-government funders may be hesitant to support research on substances perceived as dangerous. rstreet.org
Future Directions in 25ip Nbome Hydrochloride Research
Elucidation of Further Metabolic Pathways and Enzyme Interactions
Current understanding of 25iP-NBOMe metabolism indicates a complex process primarily mediated by cytochrome P450 (CYP) enzymes. Studies on analogous NBOMe compounds have identified O-demethylation, hydroxylation, and N-dealkylation as primary biotransformation routes researchgate.netnih.govresearchgate.net. For instance, research on 25I-NBOMe has shown that CYP3A4 and CYP2D6 are major enzymes involved in its metabolism.
However, the complete metabolic fingerprint of 25iP-NBOMe remains to be fully elucidated. Future research should focus on identifying all metabolites, including minor and novel biotransformation products. The use of high-resolution mass spectrometry in combination with in vitro models, such as human liver microsomes and hepatocytes, will be instrumental in this endeavor. A deeper understanding of the specific CYP isozymes involved in 25iP-NBOMe metabolism is also crucial, as genetic polymorphisms in these enzymes could lead to inter-individual differences in pharmacological effects and toxicity. Furthermore, investigating the potential for drug-drug interactions through inhibition or induction of these metabolic enzymes is a critical area for future studies.
| Metabolic Pathway | Key Enzymes Involved (Predicted) | Potential Metabolites |
| O-demethylation | CYP3A4, CYP2D6 | Desmethyl-25iP-NBOMe |
| Hydroxylation | CYP3A4, CYP2D6 | Hydroxy-25iP-NBOMe |
| N-dealkylation | CYP3A4 | 2C-iP |
| Glucuronidation | UGTs | 25iP-NBOMe-glucuronide |
Comprehensive Characterization of Receptor Interactions and Downstream Signaling
25iP-NBOMe is recognized as a potent agonist at the serotonin (B10506) 5-HT2A receptor, which is believed to mediate its primary psychoactive effects nih.gov. The N-benzyl substitution significantly enhances its affinity for this receptor compared to its 2C-I precursor. However, its interactions with other receptors and the subsequent downstream signaling cascades are not yet fully understood.
Future research should aim for a comprehensive receptor binding profile of 25iP-NBOMe to identify potential off-target effects. Furthermore, a detailed investigation into the downstream signaling pathways activated by 25iP-NBOMe at the 5-HT2A receptor is warranted. This includes exploring its influence on the Gq/11-PLC pathway and β-arrestin2 recruitment escholarship.orgresearchgate.netresearchgate.net. Understanding the biased agonism of 25iP-NBOMe—whether it preferentially activates certain signaling pathways over others—could provide crucial insights into its specific pharmacological effects. Studies have shown that for some 5-HT2A agonists, Gq signaling is linked to psychedelic potential, while β-arrestin pathways may be involved in other effects escholarship.orgresearchgate.net. Elucidating these pathways for 25iP-NBOMe will be a significant step forward.
Development of Novel Analytical Techniques with Enhanced Specificity and Sensitivity
The detection and quantification of 25iP-NBOMe in biological and seized samples present analytical challenges due to its high potency and consequently low concentrations. Current methods primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) europeanreview.orgdntb.gov.ua. While effective, there is a continuous need for the development of more rapid, sensitive, and specific analytical techniques.
Future research should focus on creating novel analytical methods that can overcome the limitations of current techniques. This could include the development of immunoassays for rapid screening, although cross-reactivity with other phenethylamines would need to be carefully evaluated. Additionally, advancements in ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS), could offer faster and more direct analysis of samples with minimal preparation semanticscholar.org. The development of electrochemical sensors also presents a promising avenue for the rapid and on-site detection of NBOMe compounds researchgate.net. Enhancing the sensitivity of these methods is crucial for detecting the parent compound and its metabolites in various biological matrices, which is essential for both clinical and forensic toxicology.
| Analytical Technique | Principle | Potential Advantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis | High sensitivity and specificity |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis | Good for volatile derivatives |
| DART-MS | Direct ionization of samples in an open environment | Rapid analysis with minimal sample preparation |
| Electrochemical Sensors | Measurement of current or voltage changes upon analyte interaction | Potential for portable and rapid on-site testing |
Exploration of Enantiomeric Specificity in Pharmacological Activity
Like many psychoactive compounds, 25iP-NBOMe possesses a chiral center, meaning it can exist as two enantiomers (R and S forms). It is well-established in pharmacology that enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. However, there is a notable lack of research into the enantiomeric specificity of 25iP-NBOMe.
A critical future direction is the chiral synthesis and separation of the individual enantiomers of 25iP-NBOMe. Subsequent in vitro and in vivo studies should then be conducted to compare the pharmacological activity of each enantiomer. This would involve assessing their binding affinities and functional activities at the 5-HT2A receptor and other potential targets. Understanding the enantioselective pharmacology of 25iP-NBOMe is not only of fundamental scientific interest but also has important implications for interpreting toxicological findings and for the potential development of more selective research tools.
Investigations into Long-Term Preclinical Pharmacological Effects
The acute effects of NBOMe compounds have been documented in case reports of human toxicity. However, the potential long-term pharmacological and neurotoxic effects of 25iP-NBOMe remain largely unknown. Preclinical studies on related compounds have suggested the potential for neurotoxicity, including DNA damage and adverse effects on glial cells nih.gov.
Future research must include long-term preclinical studies in animal models to investigate the lasting effects of 25iP-NBOMe exposure. These studies should assess a range of endpoints, including potential neurotoxicity, cardiotoxicity, and behavioral changes. Histopathological examination of key organs and tissues, along with neurochemical analyses, will be essential to identify any persistent pathological changes. Such studies are crucial for a comprehensive understanding of the potential risks associated with this compound.
Advanced Studies on Pharmacokinetic Profiles in Animal Models for Research Tool Development
A detailed understanding of the pharmacokinetic profile of 25iP-NBOMe—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its potential use as a research tool. The high affinity and selectivity of some NBOMe compounds for the 5-HT2A receptor have led to their development as radioligands for positron emission tomography (PET) imaging nih.goveuropeanreview.org.
Q & A
Q. What are the key synthetic pathways and structural differentiation strategies for 25iP-NBOMe and its analogues?
25iP-NBOMe is synthesized by attaching an N-(2-methoxybenzyl) group to the amine group of the parent phenethylamine core (e.g., 2C-iP). The structural differentiation between NBOMe derivatives (e.g., 25B-, 25C-, 25E-NBOMe) lies in substitutions at the 4-position of the phenethylamine ring. For example, 25iP-NBOMe features an isopropyl group, while 25I-NBOMe has an iodine atom . Key steps include:
- Synthesis : Use of reductive amination or nucleophilic substitution to introduce the NBOMe moiety.
- Characterization : Confirm regiochemistry via NMR (e.g., methoxy group positions) and mass spectrometry.
- Differentiation : Compare substituents using halogen-specific assays (e.g., X-ray crystallography for iodine in 25I-NBOMe) or isotopic labeling .
Q. Which analytical techniques are most reliable for identifying 25iP-NBOMe in forensic samples?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate 25iP-NBOMe from biological matrices (e.g., urine, blood) .
- Chromatography : Use a C8 or C18 column with gradient elution (methanol/water + 0.1% formic acid) to resolve isomers .
- Detection : Monitor precursor-to-product ion transitions (e.g., m/z 427 → 121 for 25iP-NBOMe) in MRM mode. Cross-validate with certified reference materials (CRMs) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported 5-HT2A receptor binding affinities of 25iP-NBOMe?
Discrepancies arise from variations in assay conditions (e.g., cell lines, radioligands). To resolve:
- Standardize Assays : Use HEK293 cells stably expressing human 5-HT2A receptors and consistent radioligands (e.g., [³H]ketanserin).
- Control for Metabolism : Pre-treat samples with CYP450 inhibitors to prevent metabolite interference .
- Cross-Study Comparison : Normalize data using reference agonists (e.g., LSD) and report Ki values with 95% confidence intervals .
Q. What methodological considerations are critical for quantifying 25iP-NBOMe in postmortem tissues?
- Matrix Effects : Dilute homogenized tissues (brain, liver) to mitigate ion suppression. Validate recovery rates (≥80%) via standard addition .
- Internal Standards : Use deuterated analogs (e.g., 25iP-NBOMe-d₃) to correct for extraction efficiency .
- Limit of Quantification (LOQ) : Achieve LOQ ≤ 0.1 ng/mL using high-resolution MS to detect trace amounts in decomposed samples .
Q. How can in vitro toxicity models be optimized to predict 25iP-NBOMe-induced neurotoxicity?
- Cell Models : Differentiate SH-SY5Y cells into neuronal phenotypes and expose to 25iP-NBOMe (1–100 nM) for 24–72 hours.
- Endpoints : Measure oxidative stress (ROS via DCFH-DA), apoptosis (caspase-3 activation), and mitochondrial dysfunction (JC-1 staining) .
- Validation : Compare results with in vivo rodent models assessing hyperthermia and locomotor activity changes .
Methodological Challenges
Q. How should researchers validate novel NBOMe derivatives lacking reference standards?
- Synthetic Validation : Confirm structure via HRMS and 2D-NMR (e.g., COSY, HMBC) .
- Predictive Fragmentation : Use software (e.g., MS-FINDER) to simulate MS/MS spectra based on known NBOMe fragmentation patterns .
- Cross-Reactivity Testing : Screen against existing immunoassays to avoid false positives in clinical toxicology .
Q. What strategies mitigate matrix effects in LC-MS/MS analysis of 25iP-NBOMe in urine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
